molecular formula C9H17NO2 B3161925 Methyl 3-(piperidin-3-yl)propanoate CAS No. 874440-84-3

Methyl 3-(piperidin-3-yl)propanoate

Cat. No.: B3161925
CAS No.: 874440-84-3
M. Wt: 171.24 g/mol
InChI Key: VJCAJSGDZGKOBU-UHFFFAOYSA-N
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Description

Methyl 3-(piperidin-3-yl)propanoate is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Biochemical Analysis

Biochemical Properties

Methyl 3-(piperidin-3-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with esterases, which catalyze the hydrolysis of ester bonds. This interaction is crucial as it leads to the formation of 3-(piperidin-3-yl)propanoic acid and methanol. Additionally, this compound can bind to certain receptors and transporters, influencing their activity and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate neurotransmitter release by interacting with specific receptors on the cell surface. This modulation can lead to changes in intracellular calcium levels, affecting various downstream signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit certain enzymes, such as esterases, leading to the accumulation of its substrate. This inhibition can result in altered metabolic flux and changes in gene expression. Additionally, this compound can interact with specific receptors, leading to their activation or inhibition, which in turn affects cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments. Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. For instance, high doses of this compound have been associated with toxic effects, including cellular damage and altered metabolic function. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by esterases, leading to the formation of 3-(piperidin-3-yl)propanoic acid and methanol. This metabolic process can influence the levels of various metabolites and affect overall metabolic flux. Additionally, the compound can interact with other enzymes and cofactors, further modulating its metabolic fate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments or organelles through various mechanisms, including post-translational modifications and targeting signals. This localization can affect the compound’s activity and function, influencing its interactions with other biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(piperidin-3-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of piperidine with methyl acrylate under basic conditions. The reaction typically proceeds via a Michael addition mechanism, where the nucleophilic piperidine attacks the electrophilic carbon-carbon double bond of methyl acrylate, followed by protonation to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or rhodium complexes, can enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(piperidin-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-(piperidin-3-yl)propanoic acid, while reduction can produce 3-(piperidin-3-yl)propanol.

Scientific Research Applications

Methyl 3-(piperidin-3-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of piperidine-based drugs.

    Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(piperidin-1-yl)propanoate: Another piperidine derivative with similar structural features but different substitution patterns.

    Methyl 3-(piperidin-4-yl)propanoate: A compound with the piperidine ring substituted at the 4-position instead of the 3-position.

Uniqueness

Methyl 3-(piperidin-3-yl)propanoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

IUPAC Name

methyl 3-piperidin-3-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCAJSGDZGKOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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